molecular formula C13H16N2O B1594116 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one CAS No. 6631-89-6

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one

Cat. No. B1594116
CAS RN: 6631-89-6
M. Wt: 216.28 g/mol
InChI Key: NOSULZKBEJXMKJ-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is a compound with the molecular formula C13H16N2O and a molecular weight of 216.2789 . It is a solid substance that appears as white or near-white crystals .


Synthesis Analysis

The synthesis of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one typically involves a reaction between pyridine and acetic anhydride to produce 2-pyrazolin-5-one. This compound then reacts with tert-butylmagnesium bromide to yield the final product .


Molecular Structure Analysis

The molecular structure of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one consists of a pyrazolinone ring substituted with a tert-butyl group at the 3-position and a phenyl group at the 1-position .


Physical And Chemical Properties Analysis

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is a solid that can dissolve in many organic solvents, such as ethanol and ether, at room temperature. It is a stable compound but may decompose under conditions of heat or light .

Scientific Research Applications

Insecticidal Activity

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one and its derivatives have been explored for their insecticidal properties. For instance, Yagi et al. (1999) synthesized novel 1,3,4-oxadiazolin-5-one and pyrazolin-5-one derivatives, finding that certain substituents, like a tert-butyl group, significantly enhanced insecticidal activity against certain pests (Yagi et al., 1999).

Hydrogen-Bonded Structures

The compound has been studied for its ability to form hydrogen-bonded structures. Research by Abonía et al. (2007) demonstrated that molecules of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole are linked into chains by hydrogen bonds (Abonía et al., 2007). This characteristic could have implications in materials science and crystallography.

Bioactive Compounds Synthesis

A series of substituted pyrazole amide derivatives, including those with a tert-butyl group, were synthesized by Deng et al. (2016) to create potent ecdysone analogs with insecticidal activities. This highlights the compound's role in synthesizing bioactive compounds (Deng et al., 2016).

Antibacterial Properties

The compound has been used in the synthesis of cerium complexes with Schiff base derived from 4-aminoantipyrine and amino acids. Aghav et al. (2015) reported that these complexes exhibited potent antibacterial activities against several bacteria strains (Aghav et al., 2015).

Antioxidant Activity

Gaffer et al. (2017) utilized a pyrazolin-5-one core, similar to 3-tert-butyl-1-phenyl-2-pyrazolin-5-one, to synthesize thiazolyl–pyrazolone compounds. These were evaluated for their potential antioxidant activity, indicating the compound's relevance in developing antioxidants (Gaffer et al., 2017).

Safety And Hazards

When handling 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one, it is recommended to wear chemical protective gloves and safety goggles to avoid direct contact with skin and eyes. If accidentally inhaled or ingested, seek immediate medical attention .

properties

IUPAC Name

5-tert-butyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSULZKBEJXMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288874
Record name 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one

CAS RN

6631-89-6
Record name 6631-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Ghodki, TK Goswami - Journal of Essential Oil Bearing Plants, 2016 - Taylor & Francis
The present study investigates the physico-thermal and flavoring characteristics of essential oil of cassia. Cryogenic grinding of the cassia barks was done at -97C to obtain cassia …
Number of citations: 13 www.tandfonline.com

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